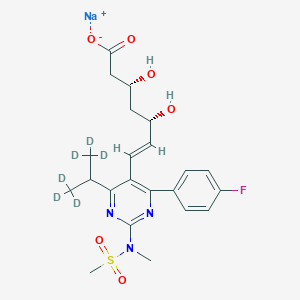

Rosuvastatin (D6 Sodium)

Description

Properties

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEBGDYYHAFODH-HPECXWNWSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN3NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rosuvastatin (D6 Sodium) CAS number 2070009-41-3 properties

CAS Number: 2070009-41-3 Application Focus: Isotope Dilution Mass Spectrometry (IDMS) & Bioanalytical Method Validation

Executive Summary

This technical guide details the physicochemical properties and analytical applications of Rosuvastatin-d6 Sodium , a stable isotope-labeled (SIL) analog of the HMG-CoA reductase inhibitor Rosuvastatin.

Unlike the clinical drug substance (typically Rosuvastatin Calcium), the Sodium salt form of the deuterated standard is preferred in bioanalysis for its superior solubility profile in polar organic solvents (methanol/acetonitrile), facilitating the preparation of concentrated stock solutions. This compound serves as the "Gold Standard" Internal Standard (IS) for correcting matrix effects, recovery variances, and ionization suppression in LC-MS/MS workflows.

Physicochemical Profile

The following data defines the core identity of the reference material. Note the specific deuteration pattern on the isopropyl moiety, which is metabolically stable and ensures the isotope label is not lost during Phase I metabolism.

| Property | Technical Specification |

| Chemical Name | Sodium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-d6-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate |

| CAS Number | 2070009-41-3 |

| Molecular Formula | C₂₂H₂₁D₆FN₃NaO₆S |

| Molecular Weight | 509.55 g/mol (Salt) / ~487.6 g/mol (Free Acid) |

| Isotopic Purity | ≥ 99% Deuterium incorporation (d0 < 0.1%) |

| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL); Sparingly soluble in Acetonitrile |

| pKa | ~4.0 (Carboxylic acid moiety) |

| Appearance | White to off-white hygroscopic solid |

Critical Handling & Stability (Expertise & Experience)

Warning: Rosuvastatin is chemically fragile. Improper handling leads to ex vivo degradation, causing quantitative bias (underestimation of analyte).

The Lactonization Trap

Under acidic conditions (pH < 4), the open-ring dihydroxy acid of Rosuvastatin undergoes intramolecular esterification to form Rosuvastatin Lactone . This reaction is reversible but problematic for chromatography.

-

Operational Protocol: Avoid using strong acids (e.g., 1% HCl) during sample extraction. Use buffered extraction solvents (pH 4.5–6.0).

-

LC-MS Implication: The lactone is less polar and elutes later than the parent drug. If the lactone is not chromatographically separated, it may undergo in-source fragmentation back to the parent ion, leading to false positives.

Photolytic Instability

Rosuvastatin is highly sensitive to UV/VIS light, degrading into diastereomeric isomers and oxidation products.

-

Operational Protocol: All stock solutions must be prepared in amber glassware . All extraction steps should be performed under yellow monochromatic light or low-light conditions.

Stability Visualization

The following diagram illustrates the degradation pathways that must be mitigated during analysis.

Figure 1: Critical degradation pathways. Acidic environments drive lactonization, while light exposure causes irreversible isomerization.

Analytical Application: LC-MS/MS Protocol

This section outlines a self-validating IDMS workflow. The use of Rosuvastatin-d6 corrects for the significant matrix effects often seen in plasma due to phospholipids.

Mass Spectrometry Transitions (MRM)

The deuterium label provides a +6 Da mass shift. Ensure the isolation window (Q1) is narrow enough (unit resolution) to prevent cross-talk from the M+6 isotope of the natural analyte, although this is statistically negligible for this molecule.

| Compound | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Rosuvastatin | ESI (+) | 482.2 [M+H]⁺ | 258.1 | ~35 |

| Rosuvastatin-d6 | ESI (+) | 488.2 [M+H]⁺ | 264.1 | ~35 |

Note: The product ion (m/z 258/264) corresponds to the N-methyl-methanesulfonamide pyrimidine core, retaining the d6-isopropyl label.

Sample Preparation (Protein Precipitation)

This method is preferred over SPE for high-throughput analysis due to the hydrophilic nature of the statin.

-

Stock Prep: Dissolve 1 mg Rosuvastatin-d6 Sodium in 1 mL Methanol (not Acetonitrile, to ensure full solubility of the salt). Store at -20°C.

-

Working IS Solution: Dilute stock to ~50 ng/mL in 50:50 Methanol:Water.

-

Spiking: Aliquot 50 µL human plasma. Add 10 µL Working IS Solution. Vortex 10s.

-

Precipitation: Add 200 µL Acetonitrile (containing 0.1% Formic Acid to aid protein crash, but keep contact time short to minimize lactonization).

-

Centrifugation: 10,000 x g for 10 mins at 4°C.

-

Dilution: Transfer supernatant and dilute 1:1 with 10mM Ammonium Acetate (pH 4.5) to align solvent strength with the initial mobile phase.

Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate pH 4.0).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 30% B to 90% B over 3 minutes.

-

Why this works: The acidic mobile phase keeps the carboxylic acid protonated (improving retention on C18), but the gradient speed prevents significant on-column lactonization.

IDMS Workflow Diagram

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow. The d6-IS tracks the analyte through extraction and ionization, nullifying matrix effects.

Biological Context & Mechanism

While this guide focuses on the analytical properties, understanding the biological target ensures proper study design (e.g., knowing expected concentration ranges).

Rosuvastatin is a competitive inhibitor of HMG-CoA Reductase , the rate-limiting enzyme in the mevalonate pathway.

-

Binding Affinity: It has the highest binding affinity among statins due to additional polar interactions between the sulfonamide group (present in the product ion m/z 258) and the enzyme's active site.

-

Pharmacokinetics: Unlike Atorvastatin, Rosuvastatin is hydrophilic and requires OATP1B1 transporters for hepatic uptake.

-

Metabolism: Minimal metabolism (approx 10%) via CYP2C9. The d6-label on the isopropyl group is robust against the minor N-desmethylation pathway.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Trivedi, R. K., et al. (2005). Determination of rosuvastatin in rat plasma by HPLC: Validation and its application to pharmacokinetic studies. Biomedical Chromatography. Retrieved from [Link]

-

Hull, C. K., et al. (2002). Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection. Journal of Chromatography B. Retrieved from [Link]

-

SynZeal Research. (2024). Rosuvastatin-d6 Sodium Salt Reference Standard COA Data. Retrieved from [Link][2]

Sources

Distinguishing Rosuvastatin Calcium and Rosuvastatin-d6: A Technical Guide for Researchers

An In-depth Exploration of the Active Pharmaceutical Ingredient and its Deuterated Analog for Advanced Bioanalytical Applications

For scientists engaged in pharmaceutical research and development, a nuanced understanding of both the active pharmaceutical ingredient (API) and the analytical tools used to study it is paramount. This guide provides a detailed technical examination of Rosuvastatin, elucidating the critical differences between Rosuvastatin calcium, the therapeutic agent, and Rosuvastatin-d6, its deuterated counterpart essential for precise bioanalysis.

Rosuvastatin: A Clinically Significant Statin

Rosuvastatin is a potent member of the statin class of medications, renowned for its efficacy in managing dyslipidemia and reducing the risk of cardiovascular disease.[1][2] Its primary mechanism of action involves the competitive inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway in the liver.[3][4] By impeding cholesterol production, Rosuvastatin leads to an upregulation of LDL receptors on hepatocytes, which in turn enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[4] This ultimately helps to slow the progression of atherosclerosis, a condition characterized by the buildup of cholesterol and fats on artery walls.[5]

Rosuvastatin Calcium: The Active Pharmaceutical Ingredient (API)

Rosuvastatin is formulated as a calcium salt, Rosuvastatin calcium, for therapeutic use.[6] This form is a white to off-white crystalline powder.[7] The choice of a salt form is a common practice in pharmaceutical development to improve the stability and handling properties of the drug substance. However, Rosuvastatin calcium exhibits low aqueous solubility, which can present challenges in formulation and impact its bioavailability.[7][8] To overcome this, various formulation strategies are employed, such as the use of specific excipients and manufacturing processes like direct compression, to ensure consistent dissolution and absorption.[9][10][11]

The oral bioavailability of Rosuvastatin is approximately 20%, with peak plasma concentrations reached within 3 to 5 hours of administration.[3][12] It is primarily excreted in the feces, with a relatively long elimination half-life of about 19 hours.[2][12]

Rosuvastatin-d6: The Deuterated Internal Standard

Rosuvastatin-d6 is a stable isotope-labeled version of Rosuvastatin. In this molecule, six hydrogen atoms on the isopropyl group have been replaced with deuterium atoms.[13][14] Deuterium is a non-radioactive, stable isotope of hydrogen that contains one proton and one neutron, making it twice as heavy as a standard hydrogen atom. This seemingly minor structural modification has profound implications for its application in analytical chemistry, particularly in quantitative mass spectrometry.

Crucially, the substitution of hydrogen with deuterium does not significantly alter the physicochemical properties of the molecule. Rosuvastatin-d6 exhibits nearly identical chromatographic retention times, ionization efficiencies, and extraction recoveries to its non-deuterated counterpart, Rosuvastatin. However, it is readily distinguishable by its higher molecular weight.

The Fundamental Distinction: Application in Quantitative Bioanalysis

The core difference between Rosuvastatin calcium and Rosuvastatin-d6 lies in their intended use. Rosuvastatin calcium is the therapeutic agent administered to patients, while Rosuvastatin-d6 serves as an indispensable tool for accurately measuring the concentration of Rosuvastatin in biological matrices such as plasma, blood, or urine.[15][16]

This is achieved through a powerful analytical technique known as isotope dilution mass spectrometry , most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18]

The Principle of Isotope Dilution Mass Spectrometry

The fundamental challenge in quantitative bioanalysis is accounting for the inevitable loss of the analyte during sample processing (e.g., extraction, concentration, and injection into the analytical instrument). Isotope dilution analysis elegantly solves this problem by introducing a known quantity of the isotopically labeled internal standard (Rosuvastatin-d6) into the biological sample at the very beginning of the workflow.

Because Rosuvastatin-d6 behaves almost identically to the endogenous Rosuvastatin throughout the entire analytical process, any loss of the analyte will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte (Rosuvastatin) to that of the internal standard (Rosuvastatin-d6), a highly accurate and precise quantification of the analyte can be achieved, irrespective of sample loss.

A Practical Guide: Validated LC-MS/MS Method for Rosuvastatin Quantification

The following protocol outlines a typical validated LC-MS/MS method for the determination of Rosuvastatin in human plasma, employing Rosuvastatin-d6 as the internal standard.

Sample Preparation: Protein Precipitation

The objective of this step is to remove proteins from the plasma sample, which can interfere with the analysis and damage the LC column.

-

Aliquot Plasma: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

-

Spike with Internal Standard: Add 10 µL of a known concentration of Rosuvastatin-d6 solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of a precipitating agent, such as acetonitrile or methanol, to the plasma sample.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

Causality: Protein precipitation is a rapid and effective method for sample cleanup. Acetonitrile and methanol are commonly used as they are miscible with plasma and efficiently denature and precipitate proteins. The addition of the internal standard at the earliest stage ensures that it undergoes the same processing as the analyte.

Liquid Chromatography (LC)

The purpose of the LC system is to separate Rosuvastatin and Rosuvastatin-d6 from other components in the sample extract before they enter the mass spectrometer.

-

LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient elution is employed to achieve optimal separation and peak shape. For example:

-

0-0.5 min: 20% B

-

0.5-2.5 min: Ramp to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 20% B

-

3.1-4.0 min: Re-equilibration at 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Causality: Reversed-phase chromatography is well-suited for separating moderately polar compounds like Rosuvastatin. The C18 stationary phase provides good retention. The gradient elution allows for the efficient removal of early-eluting salts and matrix components, followed by the sharp elution of the analytes of interest. Formic acid is added to the mobile phase to improve the ionization of Rosuvastatin in the mass spectrometer.

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer is used for the detection and quantification of Rosuvastatin and Rosuvastatin-d6.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rosuvastatin: Q1: 482.2 m/z → Q3: 258.1 m/z

-

Rosuvastatin-d6: Q1: 488.2 m/z → Q3: 264.1 m/z

-

Causality: ESI is a soft ionization technique suitable for polar molecules like Rosuvastatin. MRM provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte. The 6 Dalton mass difference between Rosuvastatin and Rosuvastatin-d6 allows for their unambiguous differentiation and quantification.

At a Glance: Key Differences and Visualizations

| Feature | Rosuvastatin Calcium | Rosuvastatin-d6 |

| Chemical Formula | C44H54CaF2N6O12S2[7] | C22H21D6FN3O6S (for the free acid)[19] |

| Molecular Weight | 1001.1 g/mol [7] | ~487.6 g/mol (for the free acid)[14] |

| Primary Use | Active Pharmaceutical Ingredient (API) in medication[7] | Internal standard for bioanalytical quantification[16] |

| Therapeutic Effect | Yes (lowers cholesterol)[5] | No |

| Typical Form | Crystalline powder (calcium salt)[7] | Solid (often as a sodium or calcium salt for stability) |

| Key Application | Formulation into tablets for oral administration[9] | Isotope dilution mass spectrometry (LC-MS/MS)[15] |

Visualizing the Molecular Distinction

Caption: Structural relationship between Rosuvastatin and Rosuvastatin-d6.

Bioanalytical Workflow Using Rosuvastatin-d6

Caption: Workflow for quantitative bioanalysis using an internal standard.

Conclusion

References

- Vimara Enterprises.

- LKT Labs.

- Tocris Bioscience.

- TargetMol.

- PubChem.

- MedlinePlus.

- PubMed. Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults.

- SciSpace.

- Healthline. Rosuvastatin: Side Effects, Dosage, Uses, and More.

- Wikipedia.

- MedchemExpress.com.

- PubChem.

- Cayman Chemical.

- Taylor & Francis Online. Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review.

- PMC. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease.

- PubChem.

- CRESTOR® (rosuvastatin) HCP Site. Pharmacokinetics and Drug Interactions.

- YouTube. Pharmacology of Rosuvastatin (Crestor) ; Mechanism of action, Pharmacokinetics, Uses, Effects.

- PubMed. Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review.

- NIH. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS).

- Google Patents.

- ResearchGate. (PDF)

- SAS Publishers. Formulation and Evaluation of Rosuvastatin Calcium Immediate Release Tablets Using Beta Cyclodextrin.

- Pharmaffiliates.

- precisionFDA.

- ResearchGate. (PDF) Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers.

- PubMed.

- LGC Standards.

- Pharma Excipients.

- Pharma Excipients.

Sources

- 1. Rosuvastatin: Side Effects, Dosage, Uses, and More [healthline.com]

- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]

- 3. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Rosuvastatin: MedlinePlus Drug Information [medlineplus.gov]

- 6. Rosuvastatin Calcium | C44H54CaF2N6O12S2 | CID 5282455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vimaraenterprises.com [vimaraenterprises.com]

- 8. saudijournals.com [saudijournals.com]

- 9. CN104398484B - Rosuvastatin calcium tablets and preparation method thereof - Google Patents [patents.google.com]

- 10. Directly compressible formulation of immediate release rosuvastatin calcium tablets stabilized with tribasic calcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 13. Rosuvastatin (D6 Sodium) | C22H27FN3NaO6S | CID 71752109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Rosuvastatin-D6 | C22H28FN3O6S | CID 71752110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. caymanchem.com [caymanchem.com]

- 17. repositorio.unesp.br [repositorio.unesp.br]

- 18. Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rosuvastatin D6 Calcium | TargetMol [targetmol.com]

An In-depth Technical Guide to the Solubility of Rosuvastatin D6 Sodium in Methanol and Water

Prepared by: A Senior Application Scientist

Foreword: The Critical Role of Solubility Data for Analytical Standards

In the landscape of pharmaceutical analysis and drug development, the precision of quantitative assays is paramount. Isotopically labeled internal standards, such as Rosuvastatin D6 Sodium, are the bedrock of robust bioanalytical methods, particularly those employing mass spectrometry. The accuracy of stock solution preparation, and by extension the entire calibration curve, hinges on a complete understanding of the standard's solubility in relevant solvent systems. This guide provides a comprehensive examination of the solubility characteristics of Rosuvastatin D6 Sodium in two common laboratory solvents: methanol, a polar organic solvent, and water, the fundamental biological solvent. We will delve into the physicochemical principles governing its solubility, provide authoritative protocols for its empirical determination, and discuss the critical factors that researchers must control to ensure reliable and reproducible results.

Section 1: Physicochemical Profile of Rosuvastatin D6 Sodium

Rosuvastatin is a synthetic statin that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1] The "D6" designation indicates that six hydrogen atoms in the isopropyl group have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing it to be distinguished from the non-labeled therapeutic drug by a mass spectrometer, making it an ideal internal standard for pharmacokinetic and metabolic studies.[2] The sodium salt form enhances its aqueous solubility compared to the free acid.

The solubility of a compound is dictated by its molecular structure, polarity, and ability to interact with the solvent. Rosuvastatin possesses both hydrophilic and hydrophobic moieties. The dihydroxy heptenoic acid portion is polar and capable of hydrogen bonding, while the fluorophenyl, pyrimidine, and isopropyl groups are nonpolar.[3][4] This amphipathic nature is a key determinant of its solubility behavior.

Caption: Polarity distribution in the Rosuvastatin molecule.

Section 2: Solubility Profile in Methanol and Water

While specific quantitative data for Rosuvastatin D6 Sodium is not extensively published, its solubility is expected to be nearly identical to its non-deuterated counterpart, Rosuvastatin Sodium, as heavy isotope substitution does not significantly alter physicochemical properties like solubility. Literature on Rosuvastatin and its salts provides a strong foundation for understanding its behavior.

Solubility in Methanol: Methanol is a polar protic solvent capable of acting as both a hydrogen bond donor and acceptor. These properties allow it to effectively solvate both the polar dihydroxy acid and sulfonamide groups and the nonpolar aromatic regions of the rosuvastatin molecule. Consequently, Rosuvastatin and its salts are generally described as soluble to slightly soluble in methanol.[5][6][7][8] Vendor information for Rosuvastatin D6 Sodium confirms it is soluble in methanol.[2] This makes methanol an excellent solvent for preparing concentrated stock solutions for analytical standards.

Solubility in Water: Rosuvastatin's aqueous solubility is more complex and highly pH-dependent. As a carboxylic acid with a pKa of approximately 4.7, its solubility increases dramatically as the pH rises above the pKa, due to the deprotonation of the carboxylic acid to form the more soluble carboxylate anion.[4] The sodium salt form is inherently more water-soluble than the free acid. However, literature often describes the parent drug or its calcium salt as slightly soluble or sparingly soluble in water.[4][5][6] This limited intrinsic solubility is a critical factor in its oral bioavailability, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability).[9][10]

Quantitative Solubility Data Summary

The following table summarizes available solubility data for Rosuvastatin salts. It is critical to note that most quantitative data is for the calcium salt, but it provides a valuable reference point.

| Compound | Solvent | Temperature | Solubility (Mole Fraction) | Solubility (Mass/Volume) | Reference |

| Rosuvastatin Calcium | Water | 318.15 K (45°C) | 1.40 x 10⁻⁵ | ~0.012 g/L | |

| Rosuvastatin Calcium | Water (pH 7) | Not Specified | Not Applicable | 22,000 mg/L (22 g/L) | [4] |

| Rosuvastatin Calcium | Water (pH 5) | Not Specified | Not Applicable | 3,820 mg/L (3.82 g/L) | [4] |

| Rosuvastatin | Phosphate Buffer (pH 6.8) | Not Specified | Not Applicable | 0.0081 mg/mL | [11] |

| Rosuvastatin Calcium | Methanol | Not Specified | Not Applicable | "Soluble" | [6] |

| Rosuvastatin Sodium | Methanol | Not Specified | Not Applicable | "Slightly Soluble" | [7][8] |

Note: The significant difference in aqueous solubility at pH 7 highlights the profound impact of pH on the ionization and solubility of Rosuvastatin.

Section 3: Authoritative Protocol for Experimental Solubility Determination

To establish definitive solubility values for Rosuvastatin D6 Sodium, a rigorous experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining saturation solubility.[11] The subsequent quantification of the dissolved analyte should be performed using a specific and validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure accuracy and exclude any potential interference from impurities.[12]

Expert Rationale for Method Selection:

-

Shake-Flask Method: This method is chosen for its simplicity and its ability to allow the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution, which is the definition of solubility.

-

HPLC-UV Analysis: While UV-Vis spectrophotometry can be used, HPLC is superior for this application.[12] It provides selectivity, separating the analyte of interest from any potential degradants or impurities, which could otherwise lead to an overestimation of solubility. A validated HPLC method ensures the results are trustworthy.

Self-Validating Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

1. Materials and Equipment:

-

Rosuvastatin D6 Sodium (solid)

-

HPLC-grade Methanol

-

Deionized Water (18.2 MΩ·cm)

-

Glass vials with screw caps

-

Thermostatic shaker water bath

-

Calibrated analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Validated HPLC-UV system

2. Preparation of Calibration Curve:

-

Accurately prepare a primary stock solution of Rosuvastatin D6 Sodium in methanol (e.g., 1 mg/mL).

-

From this stock, perform serial dilutions to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Analyze these standards using the validated HPLC method to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) ≥ 0.998 for acceptance.

3. Saturation Solubility Measurement:

-

Label vials in triplicate for each solvent (methanol and water).

-

Add a known volume of solvent to each vial (e.g., 2 mL).

-

Add an excess amount of Rosuvastatin D6 Sodium to each vial (e.g., 10-20 mg). The key is to ensure solid material remains after equilibration.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-point experiment can validate the required duration.

-

After equilibration, visually inspect each vial to confirm that a solid excess is still present. This is a critical validation step.

4. Sample Analysis:

-

Remove vials from the shaker and allow them to stand at the same temperature to let heavy solids settle.

-

Centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Causality: This step is crucial to prevent undissolved microparticles from artificially inflating the concentration.

-

Accurately dilute the filtered supernatant with mobile phase to bring the concentration within the range of the established calibration curve. The dilution factor must be recorded precisely.

-

Inject the diluted samples onto the HPLC system and record the peak areas.

5. Calculation:

-

Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Average the results from the triplicate samples for each solvent. The relative standard deviation (RSD) should be ≤ 5% for the results to be considered trustworthy.

Section 4: Conclusion

Rosuvastatin D6 Sodium is a vital tool in modern pharmaceutical analysis. Based on authoritative data for its congeners, it is soluble in methanol and exhibits pH-dependent, limited solubility in aqueous media.[2][4][6] This guide provides the scientific rationale and a robust, self-validating protocol for the precise determination of its solubility. By understanding the underlying physicochemical principles and adhering to rigorous experimental design, researchers, scientists, and drug development professionals can ensure the accurate preparation of analytical standards, thereby upholding the integrity and reliability of their quantitative data.

References

-

IJPPR. (2020). Formulation and Evaluation of Fast Dissolving Tablets of Rosuvastatin by Utilizing Solid Dispersion Technique. Available at: [Link]

-

PMDA. Rosuvastatin Calcium. Available at: [Link]

-

ScienceDirect. (2018). Solubility of rosuvastatin calcium in different neat solvents at different temperatures. Available at: [Link]

-

ResearchGate. Solubility of rosuvastatin in various solvents (mean ± SD, n=3). Available at: [Link]

-

ScienceDirect. Solubility of rosuvastatin calcium in different neat solvents at different temperatures. Available at: [Link]

-

JETIR. (2023). SOLUBILITY ENHANCEMENT OF ROSUVASTATIN CALCIUM USING SOLVENT EVAPORATION TECHNIQUE. Available at: [Link]

-

SciSpace. Enhancement of solubility and dissolution rate of rosuvastatin by using solid dispersion technique. Available at: [Link]

-

MDPI. (2021). Enhancement of the Solubility of Rosuvastatin Calcium by Nanovesicular Formulation: A Systematic Study Based on a Quality by Design Approach. Available at: [Link]

-

LookChem. Rosuvastatin sodium|147098-18-8. Available at: [Link]

-

International Journal of Pharmaceutics and Drug Analysis. (2024). solubility and dissolution enhancement of rosuvastatin calcium by using hpmc & guar gum. Available at: [Link]

-

NIH PubChem. Rosuvastatin | C22H28FN3O6S | CID 446157. Available at: [Link]

-

Taylor & Francis Online. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Available at: [Link]

-

NIH PubChem. Rosuvastatin (Sodium) | C22H27FN3NaO6S | CID 53394918. Available at: [Link]

-

NIH PubChem. sodium (3R,5S,6E)-7-(4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido).... Available at: [Link]

-

ResearchGate. Solubility of Rosuvastatin Calcium in different solvents. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Enhancement of the Solubility of Rosuvastatin Calcium by Nanovesicular Formulation: A Systematic Study Based on a Quality by Design Approach [mdpi.com]

- 4. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. pmda.go.jp [pmda.go.jp]

- 7. lookchem.com [lookchem.com]

- 8. Rosuvastatin sodium | 147098-18-8 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. repositorio.unesp.br [repositorio.unesp.br]

Precision in Bioanalysis: Molecular Weight & Application of Deuterated Rosuvastatin Sodium

The following guide is structured to serve as a definitive technical reference for the application of deuterated Rosuvastatin sodium salts in quantitative bioanalysis.

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the accuracy of LC-MS/MS quantification hinges on the fidelity of the Internal Standard (IS).[1][2][3] Deuterated Rosuvastatin sodium salt—specifically the d3 and d6 isotopologues—serves as the critical normalization factor against matrix effects, extraction variability, and ionization suppression.[1][2]

This guide provides the exact molecular specifications required for stoichiometry and details the mechanistic rationale for selecting specific deuterated forms to mitigate "isotopic cross-talk" in trace-level analysis.

Molecular Characterization & Stoichiometry

For a researcher preparing stock solutions, the distinction between the Free Acid (active moiety detected in MS) and the Sodium Salt (solid form weighed) is paramount.[1][2] Failure to account for the sodium cation (

Comparative Specifications

The following table consolidates the physicochemical properties of the parent compound and its primary deuterated analogs.

| Compound Identity | Chemical Formula | Molecular Weight (Average) | Monoisotopic Mass (Free Acid) | CAS Number |

| Rosuvastatin Sodium (d0) | 503.52 g/mol | 481.15 Da | 147098-18-8 | |

| Rosuvastatin-d3 Sodium | 506.54 g/mol | 484.17 Da | Var.[1][2][3][4] by vendor | |

| Rosuvastatin-d6 Sodium | 509.56 g/mol | 487.19 Da | 2070009-41-3 |

Critical Note on Stoichiometry: When calculating the concentration of the active moiety (Rosuvastatin free acid) from the weighed sodium salt, use the Salt-to-Free-Acid Ratio :

d0 Ratio:

d6 Ratio:

Example: To obtain 1.0 mg of Rosuvastatin-d6 free acid, you must weigh 1.045 mg of the sodium salt powder.[3]

Structural Deuteration Sites

The location of the deuterium label affects metabolic stability.[2][3]

-

d3-Rosuvastatin: Typically labeled on the N-methyl group.[1][2][3]

-

d6-Rosuvastatin: Typically labeled on the isopropyl group (propan-2-yl-d6).[1][2][3] This is often preferred as it is metabolically robust and provides a larger mass shift (+6 Da), reducing interference from the naturally occurring M+2 isotopes of the analyte.[1][2]

Strategic Application in LC-MS/MS

The "Cross-Talk" Phenomenon

In Mass Spectrometry, natural isotopes (primarily

-

Risk: If the IS mass shift is too small (e.g., d1 or d2), the M+2 isotope of the analyte can overlap with the Q1 mass of the IS, causing false positives.[1][2]

-

Solution: Rosuvastatin-d6 provides a mass shift of +6 Da, placing it well outside the isotopic envelope of the analyte, ensuring distinct MRM (Multiple Reaction Monitoring) channels.[1][2]

Ionization Pathway & Detection

Although you weigh the Sodium Salt , the mass spectrometer typically detects the protonated or deprotonated ion, depending on the ionization mode.[1][2]

-

ESI Positive Mode (+): The sodium dissociates; the molecule accepts a proton.[1][2][3]

-

ESI Negative Mode (-): The sodium dissociates; the carboxylic acid loses a proton.[1][2][3]

Visualization: LC-MS/MS Workflow

The following diagram illustrates the self-validating workflow where the deuterated IS corrects for errors at every stage from extraction to ionization.

Caption: Workflow demonstrating how Rosuvastatin-d6 corrects for extraction loss and ionization suppression (Matrix Effects).

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a primary stock solution of Rosuvastatin-d6 (Free Acid equivalent) at 1.0 mg/mL in Methanol.

Materials

Step-by-Step Methodology

-

Calculate Mass Required: Target Concentration = 1.0 mg/mL (Free Acid).[1][2][3] Volume = 10 mL.[2] Total Free Acid Mass = 10 mg.[2][3] Correction Factor (Salt/Acid) =

.[1][2][3] Weigh: -

Dissolution: Transfer the weighed powder into the volumetric flask. Add approximately 8 mL of Methanol. Sonicate for 5 minutes to ensure complete dissociation of the salt.

-

Volume Adjustment: Allow solution to reach room temperature. Dilute to the mark with Methanol.[2] Result: 1.0 mg/mL Rosuvastatin-d6 (Free Acid basis).[1][2][3]

-

Storage: Aliquot into amber glass vials. Store at -20°C or -80°C. Stability Check: Verify against a fresh working standard every 3 months.[2][3]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394918, Rosuvastatin Sodium.[1][2][3] PubChem. Available at: [Link][1][2][3]

-

Jia, X., et al. (2020).[1][2][3] "Simultaneous determination of rosuvastatin and its metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for LC-MS methodology).

-

European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation.[2][3] EMA Science.[2][3] Available at: [Link]

Sources

- 1. Rosuvastatin (D6 Sodium) | C22H27FN3NaO6S | CID 71752109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rosuvastatin (D3 Sodium) | C22H27FN3NaO6S | CID 45359102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rosuvastatin (Sodium) | C22H27FN3NaO6S | CID 53394918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rosuvastatin-d6 Sodium Salt | LGC Standards [lgcstandards.com]

- 5. jocpr.com [jocpr.com]

- 6. medchemexpress.com [medchemexpress.com]

Pharmacokinetic Applications of Rosuvastatin-d6 in Metabolic Studies

A Technical Guide for Bioanalytical Scientists and Pharmacologists

Executive Summary

This guide details the application of Rosuvastatin-d6 , a stable isotope-labeled (SIL) internal standard, in the precise quantification of Rosuvastatin within biological matrices. Unlike generic internal standards (e.g., Carbamazepine or Atorvastatin), Rosuvastatin-d6 provides near-identical physicochemical behavior to the analyte, compensating for matrix effects, extraction variability, and ionization suppression in LC-MS/MS workflows. This document covers the mechanistic basis, metabolic pathways, validated bioanalytical protocols, and troubleshooting strategies essential for high-integrity pharmacokinetic (PK) data.

Mechanistic Basis: Why Rosuvastatin-d6?

Isotope Dilution Mass Spectrometry (IDMS)

In metabolic studies, biological matrices (plasma, urine, hepatocytes) introduce significant variability. The core principle of using Rosuvastatin-d6 is Isotope Dilution Mass Spectrometry (IDMS) .

-

Co-Elution: The deuterium-labeled standard (d6) co-elutes with Rosuvastatin (d0) on C18 columns.

-

Matrix Effect Compensation: Any suppression or enhancement of ionization caused by phospholipids or salts at the retention time affects both d0 and d6 equally.

-

Mass Shift: The +6 Da mass shift (typically on the isopropyl or N-methyl moiety) allows the mass spectrometer to distinguish the standard (m/z 488.2) from the analyte (m/z 482.[1][2][3][4][5]2) in Multiple Reaction Monitoring (MRM) mode.

Chemical Stability & Lactone Conversion

Rosuvastatin exists in equilibrium with its lactone form (Rosuvastatin-5S-lactone). This conversion is pH-dependent and can occur ex vivo during sample processing.

-

Critical Insight: Rosuvastatin-d6 undergoes the same acid-catalyzed lactonization as the analyte. If lactonization occurs during processing, the d0/d6 ratio remains constant, preserving quantitative accuracy. This is a distinct advantage over non-structural analogs.

Metabolic Landscape & Pathway Visualization

Understanding the disposition of Rosuvastatin is crucial for designing PK studies.

-

Uptake: Mediated by OATP1B1 (SLCO1B1) and OATP1B3 into hepatocytes.

-

Metabolism: Minimally metabolized (~10%). Major enzyme: CYP2C9 (forms N-desmethyl rosuvastatin).[6] Minor: CYP2C19.[7]

-

Efflux: Biliary excretion via BCRP (ABCG2) and MDR1.

Diagram 1: Rosuvastatin Metabolic & Transport Pathway

This diagram illustrates the vectoral transport and enzymatic conversion relevant to PK studies.

Caption: Vectoral transport of Rosuvastatin involving OATP uptake, CYP2C9 metabolism, and BCRP-mediated biliary excretion.

Bioanalytical Protocol: LC-MS/MS Workflow

This protocol is designed for human plasma but is adaptable to hepatocyte incubation media.

Materials

-

Internal Standard: Rosuvastatin-d6 Sodium Salt.[9]

-

Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

Standard Preparation

| Solution Type | Concentration | Solvent | Storage |

| Stock (d0 & d6) | 1.0 mg/mL | Methanol | -20°C |

| Working Std (d0) | 1.0 - 1000 ng/mL | 50% ACN | 4°C (1 week) |

| Working IS (d6) | 50 ng/mL | 50% ACN | 4°C (1 week) |

Sample Extraction (Protein Precipitation - PPT)

Rationale: PPT is cost-effective and sufficient for Rosuvastatin due to its high sensitivity in ESI+ mode. LLE (Ethyl Acetate) is an alternative if cleaner samples are required.

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Rosuvastatin-d6 working solution (50 ng/mL). Vortex for 10 sec.

-

Precipitate: Add 300 µL of ACN (containing 0.1% Formic Acid).

-

Note: Acidified ACN helps stabilize the lactone/acid equilibrium.

-

-

Vortex: High speed for 1 min.

-

Centrifuge: 10,000 x g for 10 min at 4°C.

-

Transfer: Move supernatant to HPLC vial.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.7 µm or 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate pH 3.5).

-

Mobile Phase B: Acetonitrile.[10]

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Gradient:

-

0.0 min: 20% B

-

0.5 min: 20% B

-

2.5 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 20% B (Re-equilibration)

-

-

Ionization: ESI Positive Mode.

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Rosuvastatin | 482.1 | 258.1 | 30 | 25 |

| Rosuvastatin-d6 | 488.1 | 264.1* | 30 | 25 |[1]

*Note: The product ion for d6 depends on the labeling position. If d6 is on the fluorophenyl group (less common), the fragment might remain 258. Always optimize by infusing the pure standard.

Diagram 2: Analytical Workflow Logic

This diagram outlines the decision process for sample preparation and analysis.

Caption: Step-by-step bioanalytical workflow from sample spiking to data quantification.

Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)

-

Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ at Rosuvastatin retention time.

-

Linearity: Typical range 0.5 – 100 ng/mL . r² > 0.99.[1][10]

-

Matrix Effect: Compare response of post-extraction spiked samples vs. neat solution.

-

Acceptance: Matrix Factor (MF) for analyte and IS should be consistent. The IS-normalized MF should be close to 1.0.

-

Troubleshooting Common Issues

-

Issue: Peak Tailing.

-

Cause: Interaction with silanols or pH mismatch.

-

Fix: Ensure mobile phase pH is acidic (~3.5) to keep the carboxylic acid protonated.

-

-

Issue: Two Peaks in Chromatogram.

-

Cause: Lactone conversion.[8]

-

Fix: Rosuvastatin lactone elutes later than the acid form on C18. Ensure samples are kept cool (4°C) and processed quickly. Avoid highly acidic unbuffered solvents for long storage.

-

-

Issue: Signal Suppression.

-

Cause: Phospholipids co-eluting.

-

Fix: Monitor phospholipid transition (m/z 184 -> 184) and adjust gradient to flush column or switch to Solid Phase Extraction (SPE).

-

Applications in Metabolic Studies

Drug-Drug Interaction (DDI) Studies

Rosuvastatin is a "victim" drug for OATP1B1/1B3 and BCRP.

-

Protocol: Co-incubate Rosuvastatin (substrate) with a potential inhibitor (e.g., Cyclosporine, Rifampin) in OATP-transfected HEK293 cells or human hepatocytes.

-

Readout: Measure intracellular accumulation or media depletion using Rosuvastatin-d6 as the IS.

-

Significance: An increase in AUC or Cmax indicates inhibition of hepatic uptake (OATP) or biliary efflux (BCRP).

Pharmacogenomics (PGx)

-

Variant: SLCO1B1 c.521T>C (Val174Ala).[7]

-

Impact: Carriers of the C allele have reduced transport activity, leading to higher plasma levels and increased risk of myopathy.

-

Application: Rosuvastatin-d6 assays are used to phenotype patients or verify genotype-phenotype correlations in clinical trials.

References

-

FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] (2018). Link

-

Pharmacokinetics of Rosuvastatin. Journal of Clinical Pharmacology. (2004). Detailed review of metabolic pathways and transporter interactions. Link

-

Transporter-Mediated Drug-Drug Interactions Involving Rosuvastatin. Drug Metabolism and Disposition. (2014). Investigation of OATP and BCRP roles. Link

-

Development and Validation of LC-MS/MS Method for Rosuvastatin. Journal of Pharmaceutical and Biomedical Analysis. (2011). Protocol reference for MRM transitions and extraction. Link

-

Cayman Chemical Product Information: Rosuvastatin-d6. Technical data sheet confirming stability and storage. Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. jpionline.org [jpionline.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Supported Liquid Extraction (SLE) vs. LLE for Rosuvastatin analysis

Application Note: High-Throughput Extraction of Rosuvastatin from Human Plasma Subtitle: Transitioning from Liquid-Liquid Extraction (LLE) to Supported Liquid Extraction (SLE) for Enhanced Recovery and Phospholipid Removal.

Abstract

Rosuvastatin, a hydrophilic HMG-CoA reductase inhibitor (LogP ~0.13), presents distinct bioanalytical challenges compared to lipophilic statins. Traditional Liquid-Liquid Extraction (LLE) often yields inconsistent recoveries (~60-70%) and significant ion suppression due to phospholipid carryover. This guide details a validated Supported Liquid Extraction (SLE) protocol that leverages pH-controlled partitioning to achieve >95% recovery, <5% matrix effects, and a 3x increase in sample throughput.

Introduction: The Hydrophilicity Challenge

Unlike Atorvastatin or Simvastatin, Rosuvastatin contains a polar methane-sulfonamide group and a carboxylic acid moiety (pKa ~4.0). At physiological pH, it exists primarily as an anion, making it sparingly soluble in the non-polar organic solvents typically used in LLE (e.g., Hexane).

The Failure of Traditional LLE:

-

Emulsion Formation: Vigorous shaking required for mass transfer creates stable emulsions in plasma samples, leading to variable recovery.

-

Low Recovery: Standard LLE protocols using MTBE or Ethyl Acetate often result in 60–70% recovery due to the analyte's affinity for the aqueous phase.

-

Matrix Effects: LLE is inefficient at removing phospholipids, which co-elute during LC-MS/MS analysis, causing ion suppression.

The SLE Solution: SLE replaces the "shake-and-separate" mechanism with a "load-and-elute" workflow.[1] The aqueous sample is immobilized on a high-surface-area diatomaceous earth support.[2] The organic solvent flows through the support, creating a thin-film interface that maximizes extraction efficiency without forming emulsions.[3]

Mechanism of Action & Workflow Logic

The following diagram illustrates the mechanistic difference between the two techniques, highlighting why SLE offers superior reproducibility for polar analytes like Rosuvastatin.

Figure 1: Comparative workflow.[4] SLE eliminates the variable shaking and manual separation steps, acting as a "chemical filtration" process.

Method Development Strategy

To successfully extract Rosuvastatin, the protocol must address its pKa and polarity.

Critical Parameter: pH Control

-

Rosuvastatin pKa: ~4.0 (Carboxylic acid).

-

Strategy: Acidify the plasma to pH ~3.0.

-

Why? At pH < pKa, the carboxylic acid is protonated (neutral charge), significantly increasing its solubility in organic solvents (Ethyl Acetate or MTBE). If the pH is neutral (7.4), the drug is ionized and stays in the water phase, leading to poor recovery.

Solvent Selection

-

Hexane: Too non-polar. Will not extract Rosuvastatin.

-

MTBE (Methyl tert-butyl ether): Good, but can be volatile.

-

Ethyl Acetate (EtOAc): Recommended. Matches Rosuvastatin's polarity best, providing the highest recovery (>90%).

Detailed Experimental Protocols

Protocol A: Traditional LLE (Baseline Comparison)

Use this to establish a baseline or if SLE cartridges are unavailable.

-

Sample Prep: Aliquot 200 µL human plasma into a glass tube.

-

IS Addition: Add 20 µL Internal Standard (Rosuvastatin-d6, 100 ng/mL). Vortex.

-

Acidification: Add 100 µL 1% Formic Acid (aq). Vortex.

-

Extraction: Add 1.5 mL Ethyl Acetate.

-

Agitation: Shake mechanically for 10 minutes (high speed).

-

Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully remove the supernatant (organic layer) to a clean tube. Caution: Avoid the "rag layer" (emulsion interface).

-

Dry Down: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 200 µL Mobile Phase (Acetonitrile:Water 50:50).

Protocol B: Optimized SLE (Recommended)

Self-Validating Step: The "Wait" time is crucial. If the sorbent is not fully wetted, the solvent will channel, reducing recovery.

-

Plate/Cartridge: Use a 400 µL capacity SLE+ plate (e.g., Biotage ISOLUTE® SLE+ or equivalent).

-

Pre-treatment: Mix 200 µL Plasma + 20 µL IS + 200 µL 1% Formic Acid (aq).

-

Note: Dilution 1:1 is essential for proper absorption into the sorbent.

-

-

Load: Apply the entire 420 µL mixture to the SLE well.

-

Wait (Critical): Apply low vacuum (-0.05 bar) to initiate loading, then wait 5 minutes without vacuum.

-

Mechanism:[5] The aqueous sample absorbs into the diatomaceous earth.

-

-

Elute: Apply 2 x 600 µL Ethyl Acetate. Allow to flow by gravity for 5 mins, then apply brief vacuum to finish.

-

Dry Down: Evaporate eluate under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 200 µL Mobile Phase.

Comparative Analysis: Data & Validation

The following data summarizes the performance improvements when switching from LLE to SLE for Rosuvastatin.

| Parameter | Traditional LLE | Optimized SLE | Improvement |

| Recovery (%) | 60% – 72% | 96.3% | +25-35% |

| Matrix Effects | -36.7% (Suppression) | -12.7% (Minimal) | Cleaner Extract |

| Precision (% RSD) | 13.6% | 3.2% – 11.9% | Higher Reproducibility |

| Process Time (96 samples) | ~130 mins | ~40 mins | 3x Throughput |

| Emulsion Risk | High | None | Robustness |

Data synthesized from comparative bioanalytical studies [1, 4].[6]

Troubleshooting & Optimization Logic

Use this decision tree to resolve low recovery issues during validation.

Figure 2: Troubleshooting logic for SLE method development.

Conclusion

For Rosuvastatin analysis, Supported Liquid Extraction (SLE) is the superior methodology over LLE.[2][7] By controlling the pH to <3.0 and utilizing the high-surface-area interface of SLE cartridges, laboratories can overcome the hydrophilic nature of the molecule. This results in a protocol that is not only faster and more automatable but also delivers the high recovery and low matrix effects required for regulated bioanalysis.

References

-

National Institutes of Health (NIH). A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction. Available at: [Link] (Verified context from search result 1.1)

-

Biotage. SLE, SPE and LLE – How are Those Different? Available at: [Link]

-

Waters Corporation. A Comprehensive Comparison of SPE vs. SLE vs. LLE Sample Prep Techniques. Available at: [Link][3][6][7][8][9][10][11][12][13]

-

News-Medical. Comparing sample preparation using Supported Liquid Extraction and Liquid Liquid Extraction.[2] Available at: [Link]

-

PubChem. Rosuvastatin Compound Summary (pKa and LogP data). Available at: [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. news-medical.net [news-medical.net]

- 3. biotage.com [biotage.com]

- 4. scielo.br [scielo.br]

- 5. Rosuvastatin Calcium - LKT Labs [lktlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.scirp.org [file.scirp.org]

- 9. jocpr.com [jocpr.com]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. Evaluation of Rosuvastatin Solution in Post-Extraction Alveolar Bone Repair: An In Vivo Research Study [mdpi.com]

- 12. drugs.com [drugs.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Rosuvastatin-d6 from Biological Matrices

Executive Summary

This guide details the optimization of solid-phase extraction (SPE) for Rosuvastatin-d6 (Internal Standard) and Rosuvastatin (Analyte) from human plasma. While Rosuvastatin is a widely analyzed statin, its extraction is complicated by two critical factors: matrix-induced ion suppression (phospholipids) and pH-dependent interconversion between the active hydroxy-acid form and the inactive lactone form.

This protocol moves beyond generic "recipe" approaches, utilizing a Mixed-Mode Anion Exchange (MAX) mechanism. This method leverages the molecule's specific pKa (4.6) to lock the analyte onto the sorbent via ionic bonding, allowing for aggressive organic washing that removes >99% of matrix interferences. We also address the critical "Lactone Trap"—preventing the degradation of the analyte during the evaporation phase.

Physicochemical Context & Mechanism[1][2]

To optimize recovery, one must understand the molecule's behavior in solution. Rosuvastatin is an amphiphilic molecule containing a fluorophenyl group (lipophilic) and a dihydroxy heptenoic acid side chain (hydrophilic/ionic).

| Parameter | Value | Implication for Extraction |

| Analyte | Rosuvastatin-d6 | Behaves identically to Rosuvastatin; corrects for extraction variability. |

| pKa | ~4.6 (Carboxylic Acid) | At pH > 6.6, the molecule is >99% ionized (negative charge). |

| LogP | ~0.13 (at pH 7.[1]0) | Relatively hydrophilic compared to other statins; poor retention on pure C18 at neutral pH. |

| Stability | Acid/Lactone Equilibrium | Critical: In acidic environments (pH < 4), the open acid cyclizes to form a lactone. In basic environments, the lactone hydrolyzes back to the acid. |

The "Lactone Trap"

Many generic protocols fail because they use strong acids for elution followed by high-temperature evaporation. This drives the acid-to-lactone conversion, resulting in poor apparent recovery of the active drug. This protocol mitigates this risk by controlling pH and temperature strictly.

Graphviz: Stability & Extraction Logic

Caption: Figure 1. The equilibrium between the Acid and Lactone forms is pH-dependent.[2] Successful extraction requires binding the Acid form at high pH and eluting at low pH without triggering permanent lactonization.

Method Development Strategy: Mixed-Mode Anion Exchange (MAX)

We utilize a Mixed-Mode Anion Exchange (MAX) sorbent (e.g., Oasis MAX or Strata-X-A). This sorbent contains both hydrophobic chains and positively charged quaternary amine groups.

The Logic:

-

Load (pH 7-8): Rosuvastatin is negatively charged (

). It binds to the positively charged sorbent via strong ionic interaction. -

Wash 1 (Ammonium Hydroxide): Removes neutral and basic interferences. The analyte stays locked by the ionic bond.

-

Wash 2 (100% Methanol): This is the "magic" step. Because the analyte is ionically bound, we can wash with 100% organic solvent. This strips away phospholipids and hydrophobic neutrals (which cause matrix effects) without eluting the drug.

-

Elute (Acidic Methanol): We introduce acid to protonate the carboxyl group (

). The ionic bond breaks, and the neutral drug elutes.

Optimized Experimental Protocol

Reagents:

-

Internal Standard: Rosuvastatin-d6 (1 µg/mL in MeOH).

-

Sorbent: 30 mg / 1 cc Mixed-Mode Anion Exchange (MAX) cartridges.

-

Loading Buffer: 50 mM Ammonium Acetate, pH 7.5.

-

Elution Solvent: 2% Formic Acid in Methanol.

Step-by-Step Workflow

| Step | Action | Mechanistic Rationale |

| 1. Sample Pre-treatment | Mix 200 µL Plasma + 20 µL IS (d6) + 200 µL Loading Buffer . Vortex. | Dilution prevents protein clogging. pH 7.5 ensures Rosuvastatin is ionized (anionic) for capture. |

| 2. Conditioning | 1 mL Methanol, then 1 mL Water. | Activates hydrophobic ligands and wets the sorbent. |

| 3. Loading | Load pre-treated sample at gravity or low vacuum (1-2 mL/min). | Allows time for ionic interaction between Rosuvastatin anion and sorbent amine. |

| 4. Wash 1 (Aqueous) | 1 mL 5% Ammonium Hydroxide (aq). | High pH keeps drug ionized. Removes proteins and endogenous acids. |

| 5. Wash 2 (Organic) | 1 mL 100% Methanol . | Critical Step. Removes hydrophobic phospholipids. Drug remains bound via ionic interaction. |

| 6. Elution | 2 x 400 µL 2% Formic Acid in Methanol . | Acid protonates the drug (neutralizes charge), breaking the ionic bond and releasing it. |

| 7. Evaporation | Evaporate under Nitrogen at < 40°C . Do not over-dry. | Safety Stop: High heat + acid = Lactone formation. Keep temp low. |

| 8. Reconstitution | 200 µL Mobile Phase (e.g., 40:60 ACN:Water w/ 0.1% Formic Acid). | Ensure complete dissolution.[3] |

Graphviz: The Extraction Workflow

Caption: Figure 2. The Mixed-Mode Anion Exchange workflow allows for aggressive organic washing (Wash 2) to minimize matrix effects.

Troubleshooting & Critical Control Points

Issue: Low Recovery / High Variation

If the Internal Standard (d6) recovery is low (< 50%), check the Loading pH .

-

Diagnosis: If the sample pH is < 5.0 during loading, the drug will be neutral and will not bind to the anion exchange sites. It will wash off during the 100% Methanol wash.

-

Fix: Ensure the Loading Buffer is pH 7.5 - 8.0.

Issue: Peak Splitting or "Ghost" Peaks (Lactone Formation)

If you see two peaks in the chromatogram (separated by ~2-3 mins on C18), the second peak is likely the Lactone.

-

Cause: The elution solvent (Acidic MeOH) sat too long or was heated too high during evaporation.

-

Fix:

-

Reduce evaporation temperature to 35°C.

-

Neutralization Step: Add 20 µL of dilute Ammonium Hydroxide to the collection tube before evaporation to neutralize the Formic Acid immediately upon elution.

-

Issue: Matrix Effect (Ion Suppression)

If the d6 signal is suppressed in patient samples vs. solvent standards.

-

Cause: Phospholipids eluting with the drug.

-

Fix: Ensure Wash 2 is 100% Methanol . Do not dilute this wash. Only the ionic bond holds the drug; everything else must go.

Validation Criteria (Self-Validating System)

To ensure the protocol is working, perform the Post-Column Infusion Test :

-

Inject a blank plasma extract (processed via this SPE method).

-

Simultaneously infuse Rosuvastatin-d6 into the MS source via a 'T' connector.

-

Result: The baseline of the d6 should remain flat. If you see a "dip" or "depression" at the retention time of Rosuvastatin, you have remaining matrix effects (phospholipids) suppressing the signal.

Acceptance Criteria:

-

Absolute Recovery: > 80% (Calculated by comparing pre-extraction spike vs. post-extraction spike).

-

Matrix Factor: 0.9 - 1.1 (Calculated by comparing post-extraction spike vs. solvent standard).

-

Precision (RSD): < 5% for Rosuvastatin-d6 area counts across 6 replicates.[4]

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Hull, C. K., Penman, A. D., Smith, C. K., & Martin, P. D. (2002).[5][6] Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection.[5][6] Journal of Chromatography B, 772(2), 219-228.[5] Retrieved from [Link]

-

Sultan, P., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers, 77, 5317–5330.[7] Retrieved from [Link][7]

Sources

Revolutionizing Rosuvastatin Analysis: A Detailed Application Protocol for Volumetric Absorptive Microsampling (VAMS) Coupled with LC-MS/MS

Introduction: The Paradigm Shift in Pharmacokinetic Sampling

In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the pursuit of less invasive, patient-centric sampling methods is paramount. Volumetric Absorptive Microsampling (VAMS) has emerged as a transformative technology, offering a simplified and robust alternative to traditional venipuncture.[1][2] This application note provides a comprehensive, in-depth guide to the analysis of rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor, from dried whole blood samples collected using VAMS technology.

Rosuvastatin is a cornerstone in the management of hypercholesterolemia, and precise quantification in biological matrices is crucial for optimizing dosing regimens and ensuring patient safety.[3] Traditional blood collection methods, however, present logistical challenges, including the need for trained phlebotomists, cold-chain storage, and significant sample volumes, which can be particularly challenging in pediatric or anemic populations.[4] VAMS technology elegantly circumvents these issues by enabling the accurate and precise collection of a fixed volume of blood (typically 10 or 20 µL) via a simple finger-prick.[2][4] This approach not only enhances patient comfort and accessibility, allowing for remote and at-home sampling, but also simplifies sample storage and transportation, as dried samples are stable at room temperature.[1][5]

A critical advantage of VAMS over traditional dried blood spot (DBS) cards is the mitigation of the hematocrit (HCT) effect.[2] In DBS analysis, variations in blood viscosity due to HCT levels can lead to inconsistent spot sizes and, consequently, inaccurate quantification.[6][7][8] VAMS technology, with its porous hydrophilic tip, absorbs a constant volume of blood irrespective of the hematocrit, thereby ensuring greater accuracy and precision in quantitative bioanalysis.[1][2][9]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind the methodological choices. By understanding the chemical properties of rosuvastatin and the principles of the analytical techniques employed, users can confidently implement and adapt this method for their specific research needs.

The Science Behind the Method: Key Considerations for Rosuvastatin Analysis

A robust analytical method is built upon a thorough understanding of the analyte's chemical and physical properties. Rosuvastatin presents unique challenges that must be addressed to ensure accurate and reproducible results.

Rosuvastatin Stability and Degradation:

Rosuvastatin is an acidic compound with a pKa of approximately 4.6.[10] Its structure contains a carboxylic acid and a dihydroxy heptenoic acid side chain, making it susceptible to pH-dependent degradation. Under acidic conditions, rosuvastatin can undergo intramolecular esterification to form rosuvastatin lactone, an inactive metabolite.[11][12][13][14][15] The drug is also sensitive to photolytic degradation and oxidation.[1][2][4][16]

-

Causality: The propensity for lactonization necessitates careful control of pH during sample collection, storage, and extraction. While some studies have shown rosuvastatin to be stable on VAMS tips for up to 10 days at room temperature without a pH stabilizer, the addition of a stabilizer like sodium acetate buffer can provide an extra layer of security, particularly for long-term storage or in variable environmental conditions.[5][17] The drying process on the VAMS tip itself contributes significantly to stabilizing the matrix.[4]

Sample Preparation: The Art of Isolation

The goal of sample preparation is to efficiently extract rosuvastatin from the complex blood matrix while removing interfering substances like proteins and phospholipids.

-

Extraction Solvent Selection: Methanol has been shown to be a highly effective extraction solvent for rosuvastatin from VAMS tips, yielding high recovery.[17] The choice of an organic solvent like methanol is based on the principle of protein precipitation.[3][18][19][20][21] When a water-miscible organic solvent is added to a biological sample, it disrupts the hydration layer around proteins, causing them to denature and precipitate out of solution.[3][19] The addition of sonication after vortexing can further enhance extraction efficiency by increasing the solubility of the analyte.[17]

-

Internal Standard (IS) Selection: An ideal internal standard should have similar physicochemical properties and extraction recovery to the analyte and should not be present in the biological matrix. Carbamazepine is a suitable internal standard for rosuvastatin analysis due to its acceptable retention time, matrix effects, and extraction recovery.[17] Using a stable isotope-labeled version of the analyte (e.g., rosuvastatin-d6) is often considered the gold standard, as it co-elutes and has nearly identical ionization efficiency, but carbamazepine provides a reliable and more cost-effective alternative.[22][23][24][25]

LC-MS/MS Analysis: The Power of Specificity and Sensitivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying drugs in biological matrices due to its high sensitivity, specificity, and speed.[26]

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of rosuvastatin and its internal standard.[26] The mobile phase typically consists of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a pH modifier like formic acid.[4][26]

-

Causality: Since rosuvastatin is an acidic compound, maintaining a low pH in the mobile phase (e.g., pH 3.0) keeps the carboxylic acid group in its non-ionized form, which increases its retention on the non-polar C18 stationary phase and improves peak shape.[10]

-

-

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for rosuvastatin analysis.

-

Causality: Rosuvastatin can be detected in both positive and negative ion modes. However, positive ion mode (ESI+) is often preferred and has been demonstrated to provide excellent sensitivity for rosuvastatin, monitoring the protonated molecule [M+H]⁺.[5][22][26][27][28][29] The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) ensures high specificity by minimizing interference from other components in the sample.

-

Experimental Protocols

Part 1: Blood Sample Collection using VAMS

This protocol outlines the procedure for collecting a 10 µL whole blood sample using a VAMS device.

Materials:

-

VAMS device (e.g., Mitra®)

-

Lancet

-

Alcohol swabs

-

Gauze

-

Sample collection pouch with desiccant

Procedure:

-

Preparation: Wash hands thoroughly with soap and water and dry completely. Select the side of the fingertip of a non-dominant hand.

-

Disinfection: Clean the selected fingertip with an alcohol swab and allow it to air dry.

-

Lancing: Use the lancet to prick the side of the fingertip.

-

Blood Drop Formation: Gently squeeze the finger to form a single, large drop of blood. Wipe away the first drop with sterile gauze.

-

Sample Collection: Hold the VAMS device by its handle and touch the absorbent tip to the surface of the blood drop. Do not immerse the plastic part of the device in the blood. The tip will fill by capillary action in approximately 2-3 seconds.

-

Drying: Place the VAMS device in a drying rack or suitable container and allow it to air dry completely at room temperature for at least 2 hours.

-

Storage and Shipping: Once dry, place the VAMS device into the provided pouch with a desiccant and seal it. The sample is now ready for storage at room temperature or shipment to the analytical laboratory.[5]

Part 2: Sample Preparation and Extraction

This protocol details the extraction of rosuvastatin from the VAMS tip.

Materials:

-

VAMS tip with dried blood sample

-

Internal Standard (IS) working solution (Carbamazepine in 50% methanol)

-

Extraction Solvent (Methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Pipettes and tips

Procedure:

-

IS Addition: Place the VAMS tip into a 1.5 mL microcentrifuge tube. Add a precise volume (e.g., 20 µL) of the IS working solution directly onto the tip.

-

Extraction: Add 250 µL of methanol to the tube.

-

Vortexing: Cap the tube and vortex at 1,000 rpm for 10 minutes at room temperature.

-

Sonication: Place the tube in an ultrasonic bath for 10 minutes at room temperature to maximize extraction efficiency.[17]

-

Centrifugation: Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins and the VAMS tip.

-

Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.

-

Reconstitution: Reconstitute the dried residue with 50 µL of the mobile phase (e.g., 50% methanol).

-

Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Part 3: LC-MS/MS Analysis

This section provides a validated set of LC-MS/MS parameters for the quantification of rosuvastatin.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an ESI source

LC Parameters:

| Parameter | Condition | Rationale |

| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for rosuvastatin. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure rosuvastatin is in its non-ionized form for better retention and peak shape.[10] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical scale columns. |

| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive detection. |

| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce run time. |

| Gradient | (Example) 30% B to 95% B in 3 min | A gradient elution is necessary to ensure good separation and timely elution of the analyte and IS. |

MS/MS Parameters:

| Parameter | Rosuvastatin | Carbamazepine (IS) | Rationale |

| Ionization Mode | ESI Positive | ESI Positive | Provides robust and sensitive ionization for both compounds.[5][22][26] |

| Precursor Ion (m/z) | 482.2 | 237.1 | Corresponds to the [M+H]⁺ of each molecule. |

| Product Ion (m/z) | 258.2 | 194.1 | Specific and stable fragment ions for quantification. |

| Dwell Time | 100 ms | 100 ms | Sufficient time for data acquisition for each transition. |

| Collision Energy | Optimized | Optimized | Energy required for optimal fragmentation of the precursor ion. |

| Declustering Potential | Optimized | Optimized | Voltage applied to prevent ion clusters from entering the mass analyzer. |

Method Validation and Performance

A bioanalytical method must be rigorously validated to ensure its reliability, as per guidelines from regulatory bodies like the FDA and EMA.[9][14][23][30] A validated method for rosuvastatin analysis from VAMS has demonstrated excellent performance.[4][22]

Validation Parameters Summary:

| Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Range | 1 - 100 ng/mL | Established and validated within this range.[4][22] |

| LLOQ | S/N > 5; Accuracy ±20%; Precision ≤20% | 1 ng/mL[4][22] |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | < ± 6%[4][22] |

| Precision (% CV) | ≤ 15% (≤20% for LLOQ) | < 10%[4][22] |

| Extraction Recovery | Consistent and reproducible | > 85%[4] |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Within acceptable limits. |

| Stability | Within ±15% of nominal concentration | Stable for 10 days at room temperature on VAMS tip.[5] |

Visualizing the Workflow

To provide a clear overview of the entire process, from sample collection to data analysis, the following workflows have been diagrammed.

Caption: High-level workflow from VAMS sample collection to analysis.

Caption: Detailed step-by-step analytical extraction protocol.

Conclusion and Future Perspectives